(2-Aminobenzo[d]thiazol-6-yl)methanol
Overview
Description
(2-Aminobenzo[d]thiazol-6-yl)methanol is a heterocyclic compound that features a benzothiazole ring with an amino group at the 2-position and a hydroxymethyl group at the 6-position
Mechanism of Action
Target of Action
The primary targets of (2-Aminobenzo[d]thiazol-6-yl)methanol are currently unknown. This compound is a derivative of 2-aminobenzothiazole, which is known to have a wide range of pharmacological activities . .
Biochemical Pathways
2-aminobenzothiazole derivatives are known to be involved in a variety of biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminobenzo[d]thiazol-6-yl)methanol typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Aminobenzo[d]thiazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: The major product is (2-carboxybenzo[d]thiazol-6-yl)methanol.
Reduction: The major product is (2-aminobenzo[d]thiazol-6-yl)methane.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
(2-Aminobenzo[d]thiazol-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
6-Hydroxybenzothiazole: Lacks the amino group, limiting its bioactivity.
2-Amino-6-methylbenzothiazole: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
(2-Aminobenzo[d]thiazol-6-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which confer distinct chemical reactivity and potential bioactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-amino-1,3-benzothiazol-6-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMULTSCZSOABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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